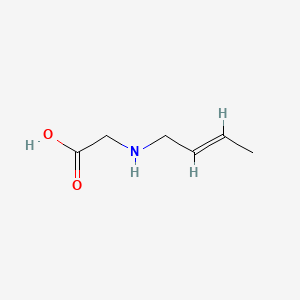![molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .
準備方法
The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .
化学反応の分析
PF-3635659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
PF-3635659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases like COPD. Its long-lasting bronchodilatory effects make it a promising candidate for once-daily inhalation therapy . Additionally, the compound’s unique pharmacokinetic properties have been explored in various clinical trials to assess its safety, efficacy, and pharmacodynamics .
作用機序
PF-3635659 exerts its effects by antagonizing the muscarinic M3 receptor, which is involved in the contraction of smooth muscles in the airways. By blocking this receptor, the compound induces relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow in patients with COPD . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, thereby preventing the downstream signaling that leads to muscle contraction .
類似化合物との比較
PF-3635659 is compared with other muscarinic M3 receptor antagonists such as tiotropium and aclidinium. While all these compounds share a similar mechanism of action, PF-3635659 is unique due to its long dissociative half-life, which allows for once-daily dosing . This property provides a significant advantage in terms of patient compliance and convenience. Other similar compounds include glycopyrronium and umeclidinium, which also target the M3 receptor but may differ in their pharmacokinetic profiles and dosing regimens .
特性
分子式 |
C28H33ClN2O3 |
|---|---|
分子量 |
481.0 g/mol |
IUPAC名 |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride |
InChI |
InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H |
InChIキー |
IQPQJLHOTDXZOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)



